molecular formula C19H20N2O2S B1293874 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile CAS No. 24476-55-9

4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile

Cat. No. B1293874
Key on ui cas rn: 24476-55-9
M. Wt: 340.4 g/mol
InChI Key: RQTVIKMRXYJTDX-UHFFFAOYSA-N
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Patent
US08877968B2

Procedure details

17.2 g (89.8 mmol) of 4-methylbenzenesulfonyl chloride dissolved in 150 mL of dichloromethane are added to a solution of 20 g (89.8 mmol) of 4-phenylpiperidine-4-carbonitrile and 28 mL of triethylamine in 200 mL of dichloromethane. The reaction mixture is stirred for 1 hour at room temperature. The reaction is stopped by adding 200 mL of water, and is then extracted with dichloromethane. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then taken up in diethyl ether and filtered off. 30.3 g of 4-phenyl-1-(toluene-4-sulfonyl)piperidin-4-carbonitrile in the form of a white powder are obtained in a yield of 99%.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:12]1([C:18]2([C:24]#[N:25])[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C.O>ClCCl>[C:12]1([C:18]2([C:24]#[N:25])[CH2:19][CH2:20][N:21]([S:8]([C:5]3[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=3)(=[O:10])=[O:9])[CH2:22][CH2:23]2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCNCC1)C#N
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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